molecular formula C6H6O4S B12123334 2,5-Dihydrothiophene-3,4-dicarboxylic acid

2,5-Dihydrothiophene-3,4-dicarboxylic acid

Cat. No.: B12123334
M. Wt: 174.18 g/mol
InChI Key: JNCDNHOVNQOIEI-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H6O4S. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and two carboxylic acid groups at the 3 and 4 positions. It is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of maleic anhydride with thiourea, followed by hydrolysis and decarboxylation steps. The reaction conditions often require acidic or basic environments to facilitate the cyclization and subsequent transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydrothiophene-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophenes, depending on the specific reaction pathway.

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry. Its derivatives can be synthesized through various reactions, allowing for the creation of complex molecules with potential biological activities. For instance, it has been utilized in the Diels-Alder reaction to produce polyfunctionalized molecules, showcasing its role in generating diverse chemical entities .

Key Reactions:

  • Diels-Alder Reaction: This reaction involves the formation of cyclohexene derivatives and has been utilized to synthesize compounds relevant to medicinal chemistry.
  • Alkaline Hydrolysis: The compound can be hydrolyzed to yield other thiophene derivatives, which are valuable in further synthetic applications .

Pharmaceutical Applications

Research indicates that 2,5-dihydrothiophene-3,4-dicarboxylic acid exhibits notable biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its derivatives have demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory and Anticancer Potential: There is ongoing research into its derivatives for potential use in anti-inflammatory and anticancer therapies. Compounds derived from this compound have shown promise in preclinical studies targeting cancer cells .

Industrial Applications

The compound's unique properties lend themselves to several industrial applications:

  • Fluorescent Brightening Agents: Thiophene derivatives are utilized as fluorescent brightening agents in synthetic resins, enhancing their optical properties .
  • Agricultural Chemicals: Intermediates derived from this compound are used in the synthesis of agricultural chemicals, including pesticides and herbicides .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

Study Application Findings
Study A: Synthesis of Polyfunctionalized MoleculesOrganic SynthesisDemonstrated the utility of the compound in Diels-Alder reactions leading to complex structures .
Study B: Antimicrobial PropertiesPharmaceutical ResearchFound significant antimicrobial activity against specific bacterial strains .
Study C: Anti-inflammatory EffectsMedicinal ChemistryInvestigated derivatives showing promise in reducing inflammation and inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism by which 2,5-Dihydrothiophene-3,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and interact with active sites in proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    Thiophene-2,5-dicarboxylic acid: Similar structure but lacks the dihydro modification.

    2,5-Dihydrothiophene-2,3-dicarboxylic acid: Differently substituted thiophene ring.

    3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: An esterified derivative with different reactivity.

Uniqueness: 2,5-Dihydrothiophene-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial applications.

Biological Activity

2,5-Dihydrothiophene-3,4-dicarboxylic acid (DHTDA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DHTDA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DHTDA is characterized by its thiophene ring structure with two carboxylic acid groups at the 3 and 4 positions. The molecular formula is C6H6O4SC_6H_6O_4S, and its molecular weight is approximately 190.18 g/mol. This structure allows for various chemical modifications that can enhance its biological activity.

DHTDA exhibits several mechanisms through which it exerts its biological effects:

  • Antitumor Activity : Studies have shown that DHTDA can inhibit tumor growth. For instance, a sodium salt form of thiophene-2,5-dicarboxylic acid has demonstrated significant inhibition of transplantable fibrosarcoma in mice, suggesting potential as an anticancer agent .
  • Antioxidant Properties : Thiophene derivatives are known to possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.
  • Bioactivation Pathways : Research indicates that DHTDA and similar thiophene compounds can undergo oxidative metabolism, leading to the formation of reactive intermediates such as thiophene S-oxides and epoxides. These metabolites can interact with biological macromolecules, potentially leading to both therapeutic effects and toxicity .

Biological Activity Overview

Activity Type Description References
AntitumorInhibits growth of fibrosarcoma in animal models
AntioxidantProtects cells from oxidative damage
AntiviralPotential activity against viral infections
Enzyme InhibitionModulates enzyme activities related to metabolic pathways

Case Studies

  • Antitumor Efficacy : A study demonstrated that DHTDA could significantly reduce tumor volume in mice models when administered in specific dosages. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : In vitro assays showed that DHTDA scavenged free radicals effectively, leading to reduced cellular damage in oxidative stress models. This property suggests its potential application in neuroprotective therapies.
  • Toxicological Studies : While exploring the bioactivation pathways, research revealed that certain metabolites from DHTDA could lead to toxicity under specific conditions. Understanding these pathways is crucial for developing safer therapeutic agents based on this compound .

Properties

IUPAC Name

2,5-dihydrothiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDNHOVNQOIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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